molecular formula C11H8FNO3 B6267473 7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 1065094-06-5

7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B6267473
CAS No.: 1065094-06-5
M. Wt: 221.18 g/mol
InChI Key: XRTWSLKZXAAWHK-UHFFFAOYSA-N
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Description

7-Fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone class of antibiotics. It is characterized by a quinoline core structure with a fluorine atom at the 7th position, a methyl group at the 8th position, a keto group at the 4th position, and a carboxylic acid group at the 3rd position. This compound is known for its antibacterial properties and is used in various pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,4-dichloroquinoline.

    Fluorination: The 7th position of the quinoline ring is fluorinated using a fluorinating agent such as potassium fluoride.

    Methylation: The 8th position is methylated using a methylating agent like methyl iodide.

    Oxidation: The 4th position is oxidized to introduce the keto group, often using an oxidizing agent like potassium permanganate.

    Carboxylation: The 3rd position is carboxylated using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:

    Continuous Flow Reactors: To ensure consistent quality and yield.

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Advanced purification techniques such as crystallization and chromatography to obtain high-purity product.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation at the keto group to form quinoline derivatives.

    Reduction: Reduction of the keto group can yield hydroxy derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products:

    Oxidation Products: Quinoline-4,7-dione derivatives.

    Reduction Products: 4-hydroxyquinoline derivatives.

    Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.

Chemistry:

    Synthesis of Derivatives: Used as a precursor for synthesizing various quinoline derivatives with potential pharmaceutical applications.

Biology:

    Antibacterial Research: Studied for its antibacterial properties against a range of bacterial strains.

Medicine:

    Antibiotics: Potential use in developing new antibiotics for treating bacterial infections.

Industry:

    Pharmaceutical Manufacturing: Used in the production of antibacterial drugs.

Mechanism of Action

The antibacterial activity of 7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.

Comparison with Similar Compounds

    Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents on the quinoline ring.

    Levofloxacin: A fluoroquinolone with a different stereochemistry and substituents.

    Norfloxacin: A fluoroquinolone with a similar core structure but different functional groups.

Uniqueness: 7-Fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct antibacterial properties and pharmacokinetic profiles compared to other fluoroquinolones.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

7-fluoro-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-5-8(12)3-2-6-9(5)13-4-7(10(6)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTWSLKZXAAWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC=C(C2=O)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701210695
Record name 7-Fluoro-4-hydroxy-8-methyl-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065094-06-5
Record name 7-Fluoro-4-hydroxy-8-methyl-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065094-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-4-hydroxy-8-methyl-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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